Hdac-IN-20 is synthesized as part of a broader category of compounds targeting HDACs, which are implicated in numerous diseases, particularly cancer. This compound belongs to a class of hydroxamic acid derivatives, known for their ability to chelate zinc ions at the active site of HDACs, thus inhibiting their enzymatic activity. The classification of Hdac-IN-20 can be summarized as follows:
The synthesis of Hdac-IN-20 involves several key steps, utilizing standard organic chemistry techniques. The following methods outline the general approach used in creating this compound:
The technical details for synthesizing Hdac-IN-20 may include:
The molecular formula and weight for Hdac-IN-20 can be represented as follows:
Hdac-IN-20 participates in several chemical reactions that define its mechanism of action:
The interaction between Hdac-IN-20 and HDAC enzymes can be studied through kinetic assays that measure changes in substrate acetylation levels upon treatment with the inhibitor.
The mechanism by which Hdac-IN-20 exerts its effects involves several steps:
Studies have shown that compounds like Hdac-IN-20 can significantly reduce HDAC activity in vitro, leading to increased histone acetylation and altered gene expression profiles.
Understanding the physical and chemical properties of Hdac-IN-20 is essential for predicting its behavior in biological systems:
Experimental data may provide insights into solubility profiles and stability under various conditions, essential for formulation development.
Hdac-IN-20 has several scientific applications primarily related to cancer research and treatment:
The 11 zinc-dependent HDACs are categorized into three classes based on structural homology and cellular functions:
Table 1: Structural and Functional Features of Zinc-Dependent HDACs
Class | Members | Catalytic Domains | Subcellular Localization | Key Substrates |
---|---|---|---|---|
I | HDAC1,2,3,8 | 1 | Nucleus | Histones H3, H4; p53 |
IIa | HDAC4,5,7,9 | 1 | Nucleus/Cytoplasm | Histones; MEF2 |
IIb | HDAC6,10 | 2 (HDAC6); 1 (HDAC10) | Cytoplasm | α-tubulin, HSP90 |
IV | HDAC11 | 1 | Nucleus/Cytoplasm | Histones; IL-10 |
The seven sirtuins (SIRT1–7) constitute the NAD+-dependent class III HDACs. Unlike zinc-dependent classes, sirtuins utilize nicotinamide adenine dinucleotide (NAD+) as a cofactor to remove acetyl groups via a base-exchange mechanism. They localize to distinct compartments: SIRT1/6/7 (nucleus), SIRT2 (cytoplasm), and SIRT3/4/5 (mitochondria). Sirtuins regulate metabolic pathways, genomic stability, and stress responses, linking cellular energy status to epigenetic modifications [3] [9].
HDACs exert biological effects through both epigenetic and non-epigenetic mechanisms:
Table 2: Key Non-Histone Substrates of HDACs
Substrate | Biological Function | HDAC Involved | Functional Consequence of Deacetylation |
---|---|---|---|
p53 | Tumor suppression | HDAC1 | Attenuates apoptosis |
HSP90 | Protein folding | HDAC6 | Stabilizes oncogenic client proteins |
α-tubulin | Cytoskeletal dynamics | HDAC6 | Enhances cell migration |
RUNX3 | Tumor suppression | HDAC5 | Promotes degradation |
STAT3 | Signal transduction | HDAC3 | Augments pro-survival signaling |
HDAC overexpression or dysregulation contributes to disease pathogenesis through multiple mechanisms:
HDAC inhibitors like HDAC-IN-20 counteract these effects by:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1